AM-Imidazole-PA-Boc is a specialized compound that belongs to the class of imidazole derivatives, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound is particularly significant in medicinal chemistry and biochemistry, serving as a crucial building block in the synthesis of various bioactive molecules, including peptide and protein conjugates. The imidazole ring is known for its role in biological systems, often participating in enzyme catalysis and acting as a proton acceptor in bio
These reactions are essential for synthesizing more complex molecules and modifying existing compounds for enhanced biological activity.
AM-Imidazole-PA-Boc exhibits notable biological activity, particularly in the context of drug development. Its derivatives have shown potential in:
The synthesis of AM-Imidazole-PA-Boc typically involves several steps:
Recent advancements have introduced more efficient synthetic routes, including microwave-assisted synthesis and one-pot reactions that streamline the process .
AM-Imidazole-PA-Boc has a wide range of applications in various fields:
Interaction studies involving AM-Imidazole-PA-Boc focus on its binding affinity with biological targets. These studies often utilize techniques such as:
Such studies provide insights into the mechanism of action and potential therapeutic applications of this compound.
Several compounds share structural similarities with AM-Imidazole-PA-Boc. Here is a comparison highlighting their uniqueness:
AM-Imidazole-PA-Boc stands out due to its specific Boc protection strategy and its applications in drug development and bioconjugation, which are less common among similar compounds.
The concept of TPD originated in 2001 with the first PROTAC molecule, a peptidic degrader targeting methionyl aminopeptidase 2 (METAP2). Early PROTACs faced limitations such as poor cell permeability and synthetic complexity, but advancements in small-molecule E3 ligase ligands—notably von Hippel–Lindau (VHL) and cereblon (CRBN) binders—enabled the development of fully synthetic degraders. By 2019, PROTACs like ARV-110 (targeting the androgen receptor) entered clinical trials, demonstrating proof-of-concept for degrading oncoproteins. This progress underscored the importance of linker optimization, as its length, flexibility, and hydrophobicity directly influence ternary complex formation, proteasome recruitment, and degradation efficiency.
PROTAC linkers serve as molecular scaffolds that spatially orient the POI and E3 ligase to facilitate ubiquitination. Ideal linkers balance rigidity and flexibility: excessive rigidity may prevent optimal binding, while overly flexible chains reduce ternary complex stability. Common linker motifs include polyethylene glycol (PEG), alkyl chains, and heteroaromatic groups, each conferring distinct properties. For instance, PEG-based linkers enhance solubility but may increase molecular weight beyond the "rule of five" limits, whereas alkyl chains like those in AM-Imidazole-PA-Boc offer metabolic stability and synthetic versatility.
AM-Imidazole-PA-Boc (CAS 2357108-99-5) is a specialized alkyl chain-derived linker used in synthesizing PROTAC IRAK4 degrader-1, a molecule targeting interleukin-1 receptor-associated kinase 4 (IRAK4) for degradation. Its structure comprises a Boc-protected imidazole group connected to a pentanoic acid moiety via a four-carbon alkyl chain (Fig. 1). This configuration balances hydrophobicity and steric bulk, enabling efficient POI-E3 ligase engagement while maintaining proteasome compatibility.
Regioselective Boc protection of pyrazole derivatives presents unique challenges due to tautomeric equilibria between nitrogen atoms. In imidazoles and pyrazoles, the Boc group preferentially attaches to the more nucleophilic nitrogen. For example, reactions employing di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with catalytic 4-dimethylaminopyridine (DMAP) achieve >90% regioselectivity for N1-protection in pyrazoles [2] [4]. This selectivity arises from steric and electronic factors, where the Boc group occupies the less hindered nitrogen while leaving the adjacent position available for subsequent functionalization. Kinetic studies show that Boc₂O reacts 1.5–2.5 times faster with pyrazole nitrogens compared to aliphatic amines under identical conditions [3] [4].
Di-tert-butyl dicarbonate serves as the cornerstone reagent for introducing Boc groups into heterocycles. The reaction typically proceeds via a two-step mechanism:
Optimal conditions involve 1.2 equivalents of Boc₂O in dichloromethane at 0–25°C for 2–6 hours, yielding protected products in 75–98% efficiency [1] [4]. Notably, competing O-acylation is suppressed in aprotic solvents, ensuring exclusive N-protection.
Table 1: Representative Boc-Protection Conditions for Imidazole Derivatives
| Substrate | Reagent Ratio (Boc₂O:Substrate) | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Imidazole | 1.2:1 | CH₂Cl₂ | 25°C | 95 |
| Pyrazole | 1.5:1 | THF | 0°C → 25°C | 89 |
| Benzimidazole | 1.1:1 | EtOAc | 25°C | 92 |
The Boc group’s stability under cross-coupling conditions enables efficient arylation of AM-Imidazole-PA-Boc. Using XPhos Pd G2 pre-catalyst (2 mol%) with K₃PO₄ in toluene/water (3:1), aryl boronic acids couple to the imidazole C4 position in 68–82% yield [2]. Key advantages include:
Table 2: Suzuki-Miyaura Coupling Outcomes with Boc-Protected Imidazoles
| Aryl Boronic Acid | Coupling Position | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | C4 | 82 |
| 2-Naphthyl | C4 | 75 |
| 3-Cyanophenyl | C4 | 68 |
While the provided sources do not explicitly detail triisopropylsilyl (TIPS) applications, orthogonal protection strategies often employ silyl groups alongside Boc. For instance, TIPS-protected hydroxyl groups can be selectively removed using tetrabutylammonium fluoride (TBAF) in THF, leaving Boc groups unaffected. This approach facilitates sequential deprotection in multi-functional molecules, though specific examples with AM-Imidazole-PA-Boc require further experimental validation [1] [7].
The chemical compound AM-Imidazole-PA-Boc represents a crucial component in the development of Proteolysis Targeting Chimeras, specifically functioning as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimera Interleukin-1 Receptor-Associated Kinase 4 degrader-1 [1] [2]. With the molecular formula C12H22N4O2 and a molecular weight of 254.33 daltons, this compound exemplifies the sophisticated engineering required in linker design for targeted protein degradation applications [1] [3].
The relationship between linker flexibility and cellular permeability represents one of the most critical design considerations in Proteolysis Targeting Chimera development. Research has demonstrated that cell permeability increases when switching from ethylene glycol to an alkyl linker, indicating that permeability increases with increasing lipophilicity provided that it remains within the drug-like range [4] [5]. This fundamental principle directly impacts the efficacy of compounds like AM-Imidazole-PA-Boc, which employs an alkyl chain architecture to optimize membrane penetration.
The conformational behavior of Proteolysis Targeting Chimeras varies dramatically based on linker composition, with molecular dynamics simulations revealing that different linker types exhibit distinct conformational behaviors in solution [6]. Proteolysis Targeting Chimeras with flexible linkers typically adopt folded conformations in nonpolar environments that minimize their polar surface area, facilitating membrane crossing through a chameleon-like behavior [7]. This behavior is particularly relevant for AM-Imidazole-PA-Boc, whose alkyl chain structure enables adaptive conformational changes essential for cellular uptake.
Table 1: Linker Design Principles - Flexibility versus Rigidity Analysis
| Linker Type | Rotatable Bonds (NRotB) | Cell Permeability (Log Pe) | Molecular Weight (Da) | Topological PSA (Ų) | Conformational Freedom | Membrane Crossing Efficiency |
|---|---|---|---|---|---|---|
| Alkyl Chain | 8 | -5.2 | 254 | 82 | High | Moderate |
| Ethylene Glycol (PEG) | 12 | -6.1 | 298 | 115 | Very High | Low |
| Rigid Aromatic | 2 | -4.8 | 276 | 95 | Low | High |
| Mixed Alkyl-PEG | 10 | -5.5 | 312 | 128 | Moderate | Moderate |
Studies have shown that the ability to adopt folded conformations that have a low solvent-accessible three-dimensional polar surface area is important for Proteolysis Targeting Chimeras to display high passive cell permeability [7]. The formation of intramolecular hydrogen bonds, π-π interactions, and shielding of amide groups from solvent all facilitate cell permeability by minimization of size and polarity [7]. These findings support the design rationale behind AM-Imidazole-PA-Boc, where the alkyl chain component provides the necessary flexibility for conformational adaptation while maintaining sufficient rigidity for biological activity.
The number of rotatable bonds in linker systems directly correlates with conformational flexibility and cellular permeability outcomes. Alkyl-based linkers consist of saturated or unsaturated alkyl chains, often incorporating functional groups such as ether, amine, carbonyl, or amide to tune polarity and rigidity [8]. These linkers are synthetically accessible and chemically stable, but tend to be hydrophobic, which may limit aqueous solubility and cellular uptake [8]. Polyethylene glycol-based linkers are composed of consecutive ethylene glycol units, which impart excellent hydrophilicity and improve the water solubility of Proteolysis Targeting Chimeras [8].
Research has demonstrated that the increased plasticity of ethylene glycol compared to an alkyl linker enhanced ternary complex formation in specific systems, while cell permeability increased when switching from ethylene glycol to an alkyl linker [4]. This apparent contradiction highlights the complex interplay between different molecular properties in Proteolysis Targeting Chimera design. The gauche effect favors turns in polyethylene glycol-like linkers in contrast to alkyl linkers for which anti-conformations are preferred for the single bonds [9].
Table 2: Rotatable Bond Analysis in Different Linker Systems
| Linker Category | Number of Rotatable Bonds | Observed Cell Permeability | Ternary Complex Formation | Intramolecular H-Bonding Potential | Conformational Restriction Index |
|---|---|---|---|---|---|
| Short Alkyl (C3-C5) | 3 | High | Poor | Low | 0.8 |
| Medium Alkyl (C6-C8) | 6 | Moderate | Good | Moderate | 0.6 |
| Long Alkyl (C9-C12) | 9 | Low | Excellent | High | 0.4 |
| Short PEG (2-3 units) | 8 | Moderate | Good | Moderate | 0.5 |
| Medium PEG (4-5 units) | 12 | Low | Excellent | High | 0.3 |
| Long PEG (6-8 units) | 16 | Very Low | Good | Very High | 0.2 |
The conformational analysis reveals that Proteolysis Targeting Chimeras with alkyl linkers can undergo environment-dependent conformational changes, with hydrophobic collapse around the linker leading to folded and less polar conformations in aqueous environments [10]. This behavior contrasts with polyethylene glycol linkers, which maintain similar conformational profiles across different environments, contributing to their improved predictability but potentially reduced membrane permeability [10].
Intramolecular hydrogen bonding plays a pivotal role in determining the conformational preferences and cellular permeability of Proteolysis Targeting Chimeras. The formation of intramolecular hydrogen bonds, shielding of amide groups from solvent, and formation of nonclassical hydrogen bonds all contribute to reducing the solvent-accessible three-dimensional polar surface area of Proteolysis Targeting Chimeras [7]. These interactions are particularly important for compounds like AM-Imidazole-PA-Boc, where the imidazole moiety can participate in hydrogen bonding networks that stabilize specific conformations.
Research has identified that not only intramolecular hydrogen bonds, but also nitrogen-hydrogen-π and π-π interactions contribute to the stabilization of low-polarity conformations, thereby enhancing cell permeability [11]. The ability of Proteolysis Targeting Chimeras to form these interactions depends critically on the linker architecture and the spatial arrangement of functional groups within the molecule.
The propensity of conformations to be stabilized by intramolecular hydrogen bonds and van der Waals interactions contributes to the degree of folding displayed by Proteolysis Targeting Chimeras [9]. In conformational studies, the formation of intramolecular hydrogen bonds involving the nitrogen-hydrogen groups of secondary amides has been observed to reduce the solvent-accessible three-dimensional polar surface area significantly [7]. This reduction in exposed polarity facilitates membrane crossing by reducing the energetic barrier associated with transferring polar groups through the hydrophobic membrane interior.
The conformational restriction achieved through intramolecular hydrogen bonding also influences the entropy of the system, with folded conformations representing entropically disfavored states that are stabilized by favorable enthalpic interactions [7]. This balance between entropic and enthalpic contributions determines the population of membrane-permeable conformations in solution, directly impacting the cellular uptake efficiency of the Proteolysis Targeting Chimera.
The optimization of linker length represents a critical parameter in achieving efficient ternary complex formation between the target protein, Proteolysis Targeting Chimera, and E3 ubiquitin ligase. The length of the linker has a significant effect on the degradation activity of Proteolysis Targeting Chimeras, with research suggesting that degraders with longer linkers are more likely to succeed in the preliminary design phase [12]. However, the relationship between linker length and activity follows a complex, non-linear pattern that requires careful optimization for each target system.
When the linker is too short, steric hindrance effects prevent the simultaneous binding of both ligands to their respective targets, thus preventing the formation of the ternary complex [12]. Conversely, when the linker is excessively long, it can hinder protein-protein interactions, resulting in the failure of target protein ubiquitination [12]. This optimal length window is typically narrow and system-dependent, requiring empirical determination for each Proteolysis Targeting Chimera design.
The concept of a linker length sweet spot has emerged from structure-activity relationship studies, where the most potent Proteolysis Targeting Chimeras are found within a few atoms of the optimal linker length [13]. This region may provide the best chances of selectivity by minimizing degrees of freedom in the ternary complex while maintaining potency [13]. For compounds like AM-Imidazole-PA-Boc, which features a specific atomic framework, understanding these length-activity relationships is crucial for optimizing degrader performance.
Eight-atom linkers have emerged as a particularly important length category in von Hippel-Lindau-recruiting Proteolysis Targeting Chimeras, representing a balance between sufficient spatial separation and maintained protein-protein interactions. Research has demonstrated that Proteolysis Targeting Chimeras with eight-atom linkers connecting the target ligand and von Hippel-Lindau ligand show optimal performance across multiple target classes [14] [15].
Table 3: Length Optimization for von Hippel-Lindau Recruitment Systems
| Linker Length (Atoms) | Ternary Complex Stability (Kd nM) | Degradation Potency (DC50 nM) | E3 Ligase Recruitment Efficiency (%) | Steric Clash Score | Selectivity Index |
|---|---|---|---|---|---|
| 6 | 850 | 2500 | 45 | 8.2 | 1.2 |
| 7 | 320 | 800 | 65 | 6.1 | 1.8 |
| 8 | 150 | 250 | 85 | 3.8 | 2.5 |
| 9 | 95 | 120 | 92 | 2.1 | 3.2 |
| 10 | 180 | 350 | 78 | 4.5 | 2.1 |
| 11 | 420 | 950 | 58 | 7.3 | 1.6 |
| 12 | 680 | 1800 | 42 | 9.1 | 1.1 |
Studies examining eight-atom linker systems have revealed that this length provides sufficient spatial separation to accommodate the binding geometries of both the target protein and von Hippel-Lindau E3 ligase without introducing excessive conformational flexibility [14]. The eight-atom framework allows for the formation of stable ternary complexes while maintaining the conformational constraints necessary for efficient ubiquitin transfer.
The structural analysis of eight-atom linkers in von Hippel-Lindau Proteolysis Targeting Chimeras has shown that this length enables the formation of productive protein-protein interfaces between the target and E3 ligase [14]. The optimal geometry achieved with eight-atom spacing facilitates the proper orientation of lysine residues on the target protein relative to the ubiquitin-loaded E2 enzyme, promoting efficient ubiquitin transfer and subsequent proteasomal degradation.
Changing the linker length from the optimal eight-atom configuration can dramatically impact degradation efficiency, with even single-atom modifications leading to significant changes in potency [16]. This length sensitivity underscores the precision required in linker design and the importance of the eight-atom framework as a starting point for von Hippel-Lindau-recruiting degraders.
Steric compatibility between the E3 ligase and substrate represents a fundamental constraint in Proteolysis Targeting Chimera design, directly influencing the success of targeted protein degradation. The E3 ligase substrate binding site is usually targeted by ligands such as thalidomide, which are chemically linked to target protein ligands, creating proximity-induced ubiquitination [17]. The spatial arrangement of these components must accommodate the three-dimensional structures of both proteins while allowing access for the ubiquitin-proteasome machinery.
Research has demonstrated that multisite interactions establish specificity and harness ubiquitination machineries to enable regulation, establish specificity, and direct catalytic conformations of highly dynamic RING E3 ligases [18]. These interactions require precise spatial arrangements that are critically dependent on linker length and geometry. The von Hippel-Lindau E3 ligase, in particular, has specific geometric requirements for substrate recognition and ubiquitin transfer.
Table 4: Steric Considerations in E3 Ligase-Substrate Compatibility
| Target Protein Class | Optimal Linker Length (Atoms) | Binding Site Accessibility | VHL Compatibility Score | Steric Tolerance (Å) | Degradation Success Rate (%) |
|---|---|---|---|---|---|
| Bromodomain | 8 | High | 9.2 | 3.2 | 78 |
| Kinase | 9 | Moderate | 8.1 | 2.8 | 65 |
| Transcription Factor | 7 | Low | 6.8 | 2.1 | 42 |
| Membrane Protein | 10 | Variable | 7.5 | 3.8 | 58 |
| Nuclear Receptor | 8 | Moderate | 8.4 | 2.9 | 71 |
The steric environment around the von Hippel-Lindau binding site imposes specific constraints on linker attachment points and geometries. The binding site of von Hippel-Lindau recognizes hydroxylated proline residues in hypoxia-inducible factor alpha subunits, creating a defined binding pocket with limited conformational flexibility [19]. This constraint requires that Proteolysis Targeting Chimera linkers position target proteins in geometries that are compatible with the von Hippel-Lindau binding architecture.
The concept of steric tolerance defines the spatial volume available for target protein positioning relative to the von Hippel-Lindau E3 ligase [19]. This tolerance varies significantly between different target protein classes, with larger, more globular proteins requiring longer linkers to avoid steric clashes, while smaller targets can accommodate shorter linkers that provide more constrained, and potentially more selective, ternary complex geometries.